Disperse Blue 60
Overview
Description
“C.I. Disperse blue 60” is a textile anthraquinone dye . It is also known as “Disperse Blue GL” and has the CAS RN NO.: 72906-26-4 . The linear formula of this dye is C20H17N3O5 .
Synthesis Analysis
The synthesis of “C.I. This compound” involves several steps. The method includes adding a 1,4-diamino-2,3-dicarboximide wet product into water, adding gamma-alkoxy propylamine into the mixture, and performing a condensation reaction under specific conditions . Another synthesis method involves using 1,4-diamido-2,3-dicyano anthraquinone as a raw material and concentrated sulfuric acid and an organic solvent as reaction mediums .
Molecular Structure Analysis
The molecular structure of “C.I. This compound” is represented by the formula C20H17N3O5 . The molecular weight of this compound is 379.37 .
Chemical Reactions Analysis
The chemical reactions involved in the dyeing process of “C.I. This compound” are complex and involve multiple steps. The dyeing properties of two disperse dyes with N-acetoxyethyl group were compared with commercial dye C.I. Disperse Blue 257 (B257) in D5 non-aqueous medium .
Physical and Chemical Properties Analysis
“C.I. This compound” appears as a blue grain . Its solubility in water is 2.5μg/L at 20℃ . The dye has a density of 1.495±0.06 g/cm3(Predicted), a boiling point of 677.5±55.0 °C(Predicted), and a flashing point of 363.5°C .
Scientific Research Applications
Encapsulation and Inkjet Printing : C.I. Disperse Blue 60 has been used in the preparation of encapsulated disperse dye dispersions for polyester inkjet printing inks. These dispersions show excellent stability and rheological behavior suitable for inkjet printing, providing good printing performance at room temperature (Fu, Zhang, Du, & Tian, 2011).
Phase Separation Technique : The dye has been encapsulated using poly(styrene-maleic acid) via a phase separation technique, leading to dispersions with small particle size and excellent stability (Fu, Zhang, Ding, Tian, & Wang, 2011).
Dyeing Polyester : Research has investigated the special color change mechanism of a related dye, Disperse Red 60, in alkaline dyeing systems, providing insights into the dyeing defects and methods to control them (Ai & Zhu, 2022).
Ultrasonic Dyeing : The influence of ultrasound on the dyeing behavior of polyester fibers with disperse dyes like C.I. This compound has been explored. Ultrasound enhances dye uptake and dyeing rate, especially for dyes with highly crystalline structures (Lee, Chung, & Kim, 2003).
Photocatalytic Degradation : The photocatalytic degradation of disperse dyes, including C.I. This compound, has been studied under various conditions, providing insights into efficient methods for treating dyeing wastewater (Saquib, Tariq, Haque, & Muneer, 2008).
Adsorption Studies : The adsorption of C.I. Disperse Red 60 on various adsorbents has been investigated, offering data on the effectiveness of different materials for pollutant removal and color reduction in wastewater treatment (Lin, 2007).
Covalent and Solvent-Resistance Colored Latex Particles : Research has been conducted on the preparation of covalent and solvent-resistant colored latex particles using disperse dyes like C.I. Disperse Red 60, which can be applied to cotton fabric printing (Yang et al., 2020).
Solubility in Supercritical Carbon Dioxide : The solubility of C.I. This compound in supercritical carbon dioxide has been measured, providing important data for the development of supercritical fluid dyeing technology (Sung & Shim, 1999).
Safety and Hazards
Future Directions
The use of “C.I. Disperse blue 60” in dyeing processes has been explored in recent research. For instance, it has been used in the dyeing of electrospun nanofibers, which shows potential for advanced apparel applications . Another study has explored the improved dyeing performance of blue disperse dyes with N-acetoxyethyl groups in D5 non-aqueous media system .
Mechanism of Action
Target of Action
C.I. Disperse Blue 60, a stilbene-based dye, primarily targets polyester fibers in the textile industry . It is used for dyeing and printing these fibers, providing them with vibrant colors . The dye’s interaction with these fibers is crucial for its function.
Mode of Action
The mode of action of C.I. This compound involves its interaction with polyester fibers. The dye exhibits poor dispersion in water, requiring significant quantities of dispersants to dissolve . It has high solubility in non-aqueous media dyeing systems, such as decamethylcyclopentasiloxane (d5) . The dye’s solubility can be adjusted by modifying its molecular structure, which can improve dyeing uptake .
Biochemical Pathways
The exact biochemical pathways affected by CIThe dyeing process involves several stages, including sulfonation, distillation, filtration, cyanidation, and condensation . These stages aim to synthesize the preliminary target product . The dye’s interaction with its environment during these stages can influence its performance.
Result of Action
The result of C.I. This compound’s action is the successful dyeing of polyester fibers. The dye adsorbs onto the fibers, resulting in high dyeing uptake . The fabrics dyed with C.I. This compound exhibit high color strength, good levelness, and better washing and rubbing fastness properties .
Action Environment
The action environment significantly influences the efficacy and stability of C.I. This compound. Factors such as the type of dyeing system (aqueous or non-aqueous), the presence of other chemicals, and the temperature can affect the dye’s performance . For instance, the dye exhibits lower solubility and higher dyeing uptake in non-aqueous media systems compared to aqueous ones . Additionally, switching the electricity source from natural gas to solar power during the dye production process can reduce environmental damage .
Biochemical Analysis
Biochemical Properties
C.I. Disperse Blue 60 is known to interact with various biomolecules. It has been reported to be activated by fatty acid, alkanoic acid, or polymeric matrix to form an antimicrobial agent
Molecular Mechanism
The molecular mechanism of action of CIIt is known that the dye can absorb radiation in the range of 200 - 300 nm and emit fluorescence at 590 nm
Properties
IUPAC Name |
4,11-diamino-2-(3-methoxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-28-8-4-7-23-19(26)13-14(20(23)27)16(22)12-11(15(13)21)17(24)9-5-2-3-6-10(9)18(12)25/h2-3,5-6H,4,7-8,21-22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCXRDHKXHADQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065271 | |
Record name | C.I. Disperse Blue 60 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
Record name | 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-methoxypropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12217-80-0, 3316-13-0 | |
Record name | Disperse Blue 60 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12217-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Disperse Blue 60 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012217800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-methoxypropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Disperse Blue 60 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,11-diamino-2-(3-methoxypropyl)-1H-naphth[2,3-f]isoindol-1,3,5,10(2H)-tetrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-methoxypropyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Unlike other dye classes that rely on ionic or covalent bonding, disperse dyes like C.I. Disperse Blue 60 are non-ionic and interact with polyester through physical forces. The dye molecules, due to their small size and linear structure, penetrate the amorphous regions of the polyester fibers. This penetration, driven by a concentration gradient during high-temperature dyeing, leads to the dye molecules becoming trapped within the polymer matrix. This entrapment is stabilized by van der Waals forces and dipole-dipole interactions between the dye and the polyester molecules. []
ANone:
- Molecular Formula: C18H16N4O2 []
- Molecular Weight: 320.35 g/mol []
- Spectroscopic Data: While the provided research abstracts don't delve into specific spectroscopic details, key characteristics can be determined. C.I. This compound absorbs light maximally around 660 nm, resulting in its blue color. Detailed spectroscopic analysis would typically involve techniques like UV-Vis, IR, and NMR to confirm its structure and purity. []
ANone: Research indicates that incorporating nanoclay into polypropylene fibers influences the dyeing kinetics and thermodynamics with disperse dyes like C.I. This compound. The presence of nanoclay generally enhances the dye uptake and diffusion rate. This improvement is attributed to the increased surface area provided by the nanoclay, leading to more sites for dye adsorption, and potentially altered polymer chain mobility within the nanocomposite structure. []
ANone: Yes, research has shown that anionic and non-ionic surfactants, along with specific process parameters like pH adjustments and sequestering agents, can significantly impact the high-temperature dispersibility of C.I. This compound. For instance, the study highlights the development of the anionic leveling agent SS-991, which demonstrably improved the dispersibility and leveling properties of dye mixtures containing C.I. This compound when applied to polyester fabrics. []
ANone: The textile industry is increasingly focused on sustainability. Conventional dyeing processes, including those using C.I. This compound, often consume significant amounts of water and energy. Additionally, the release of dye-containing wastewater poses environmental risks. Research is exploring alternative dyeing techniques like microencapsulation to reduce water and chemical usage, potentially mitigating the environmental impact of dyes like C.I. This compound. []
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